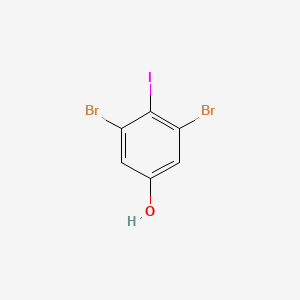

3,5-Dibromo-4-iodophenol

描述

Structure

3D Structure

属性

IUPAC Name |

3,5-dibromo-4-iodophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2IO/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNUGCGTZSRCVPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)I)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00627099 | |

| Record name | 3,5-Dibromo-4-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

556038-75-6 | |

| Record name | 3,5-Dibromo-4-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dibromo-4-iodophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations

Electrophilic and Nucleophilic Character of Halogenated Phenols

Halogenated phenols such as 3,5-Dibromo-4-iodophenol possess a dual chemical character, exhibiting both nucleophilic and electrophilic properties. The aromatic ring, enriched by the electron-donating hydroxyl group, acts as a nucleophile, while the electron-deficient carbon atoms bonded to halogens can serve as electrophilic centers. allen.inlibretexts.org

The hydroxyl (-OH) group is a potent activating group. libretexts.org Through a resonance effect, its lone pair of electrons increases the electron density of the aromatic ring, particularly at the ortho and para positions. quora.com This enhanced electron density makes the ring nucleophilic and prone to attack by electrophiles (electron-seeking species). quora.com

Substitution Reactions Involving Halogen Atoms

The bromine and iodine atoms on the aromatic ring can be replaced through substitution reactions, with the specific pathway depending on the reaction conditions and the nature of the attacking species.

In nucleophilic aromatic substitution (SNAr) reactions, a nucleophile attacks the aromatic ring and displaces one of the halogen atoms. The success and rate of this reaction are heavily dependent on the ability of the halogen to depart as a stable halide ion, known as its "leaving group ability."

Generally, in nucleophilic substitutions, a good leaving group is a weak base that can stabilize a negative charge effectively. libretexts.orgyoutube.com For halides, the leaving group ability increases down the periodic table as the ion size increases and basicity decreases. youtube.comlibretexts.org This trend suggests that iodide (I⁻) is a better leaving group than bromide (Br⁻).

However, in the context of activated SNAr reactions, this trend is often inverted, with fluoride (B91410) being the best leaving group, followed by chloride, bromide, and iodide (F > Cl ≈ Br > I). nih.gov This "element effect" is attributed to the rate-determining first step of the SNAr mechanism, where the highly electronegative halogen polarizes the carbon-halogen bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. nih.gov For this compound, the specific reaction conditions would determine which halogen is preferentially substituted.

| Halide Ion | Basicity | Leaving Group Ability (SN2 Reactions) | Leaving Group Ability (Typical SNAr) |

|---|---|---|---|

| F⁻ | Strongest Base | Poor | Excellent |

| Cl⁻ | ↓ | Good | Good |

| Br⁻ | ↓ | Very Good | Moderate |

| I⁻ | Weakest Base | Excellent | Fair |

The electronegativity of the halogen substituents significantly impacts the reactivity of the aromatic ring towards electrophilic attack. Halogens deactivate the ring through their strong electron-withdrawing inductive effect, which pulls electron density away from the π system. libretexts.org This deactivation makes electrophilic aromatic substitution reactions slower compared to unsubstituted benzene (B151609).

The deactivating strength of halogens correlates with their electronegativity: the more electronegative the halogen, the less deactivating it is. libretexts.orglibretexts.org The established order of reactivity for halogen-substituted benzene rings toward electrophilic substitution is F > Cl > Br > I. libretexts.org This means that iodine, being the least electronegative but largest halogen, has the most deactivating effect among the halogens. libretexts.org In this compound, the combined inductive effects of two bromine atoms and one iodine atom substantially reduce the ring's nucleophilicity, counteracting the activating effect of the hydroxyl group.

| Halogen | Pauling Electronegativity | Atomic Radius (pm) | Effect on Ring Reactivity |

|---|---|---|---|

| Fluorine (F) | 3.98 | 57 | Least Deactivating |

| Chlorine (Cl) | 3.16 | 99 | ↓ |

| Bromine (Br) | 2.96 | 114 | ↓ |

| Iodine (I) | 2.66 | 133 | Most Deactivating |

Redox Chemistry of the Phenolic Moiety

The phenolic hydroxyl group is redox-active and can undergo both oxidation and reduction under appropriate chemical or biological conditions.

Phenols can be oxidized to form quinones, a class of compounds characterized by a fully conjugated cyclic dione (B5365651) structure. The oxidation of phenols to ortho-quinones is a well-established transformation, often catalyzed by enzymes like tyrosinase or by chemical oxidants. arkat-usa.orgresearchgate.net In the case of this compound, oxidation would likely target the phenolic moiety. The resulting product could be a highly reactive ortho-quinone or a related species like a quinone methide. The presence of the bulky and electron-withdrawing halogen atoms would influence the stability and subsequent reactivity of the formed quinone derivative.

While oxidation of phenols is more common, reductive transformations can also occur, particularly involving the carbon-halogen bonds. Reductive dehalogenation is a process where a halogen atom is removed and replaced by a hydrogen atom. Studies on structurally similar compounds, such as the herbicide Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), have shown that they can undergo anaerobic degradation. researchgate.net This process proceeds through reductive debromination, where bromide is released and metabolites like 4-cyanophenol and phenol (B47542) are formed. researchgate.net It is plausible that this compound could undergo similar reductive dehalogenation reactions under specific reducing conditions, leading to the formation of less halogenated phenol derivatives.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For polyhalogenated compounds like this compound, the differential reactivity of the halogen atoms allows for selective and sequential functionalization.

The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is a cornerstone of modern organic synthesis. The application of this reaction to this compound offers a pathway to introduce aryl or vinyl substituents onto the phenolic core.

In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the order C-I > C-Br > C-Cl. This trend is primarily governed by the bond dissociation energies, with the weaker C-I bond being more susceptible to oxidative addition to the palladium(0) catalyst, which is typically the rate-determining step of the catalytic cycle.

For this compound, this reactivity difference is expected to allow for the selective coupling at the C-I bond, leaving the two C-Br bonds intact for subsequent transformations. This chemoselectivity enables a stepwise approach to the synthesis of polysubstituted phenols. By carefully controlling the reaction conditions, it is possible to achieve mono-arylation at the 4-position.

Table 1: General Reactivity Trend of Halogens in Suzuki-Miyaura Coupling

| Halogen | Bond Dissociation Energy (kcal/mol) | Relative Reactivity |

| Iodine | ~65 | Highest |

| Bromine | ~81 | Intermediate |

| Chlorine | ~96 | Lowest |

Note: The table presents generalized bond dissociation energies for aryl halides to illustrate the reactivity trend.

The success of a selective Suzuki-Miyaura coupling on this compound hinges on the optimization of the catalytic system. Key parameters that can be fine-tuned include the choice of palladium precursor, the nature of the ligand, the base, and the solvent system.

Palladium Precursors: Common choices include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃.

Ligands: The choice of phosphine (B1218219) ligand is critical. Bulky and electron-rich ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) or Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos), can often enhance catalytic activity and selectivity.

Bases: A base is required to activate the organoboron species. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently employed. The strength and solubility of the base can influence the reaction outcome.

Solvents: A variety of solvents can be used, often in aqueous mixtures, such as toluene, dioxane, or DMF. The solvent system can affect the solubility of the reactants and the stability of the catalytic species.

By carefully selecting these components, it is possible to favor the reaction at the more reactive C-I bond while minimizing side reactions at the C-Br bonds.

The Sonogashira coupling reaction, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, is another valuable tool for the functionalization of this compound. Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction is expected to proceed with high selectivity at the C-I bond.

The typical catalytic system for a Sonogashira coupling involves a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI), in the presence of an amine base such as triethylamine (B128534) or diisopropylamine. The reaction is generally carried out under mild conditions. The selective alkynylation at the 4-position would yield 3,5-dibromo-4-(alkynyl)phenols, which are versatile intermediates for further synthetic elaborations.

Other palladium-catalyzed C-C bond forming reactions, such as the Heck, Stille, and Negishi couplings, could also be selectively applied to the C-I bond of this compound, further highlighting its utility as a building block in organic synthesis.

The selectivity observed in the cross-coupling reactions of polyhalogenated substrates is rooted in the mechanism of the palladium-catalyzed cycle. The key step governing this selectivity is the initial oxidative addition of the aryl halide to the Pd(0) complex.

The lower bond dissociation energy of the C-I bond compared to the C-Br bond leads to a lower activation energy for the oxidative addition at the C-I position. This kinetic preference results in the selective formation of the arylpalladium(II) iodide intermediate. Subsequent steps of the catalytic cycle, namely transmetalation and reductive elimination, then proceed to form the C-C coupled product, regenerating the Pd(0) catalyst.

While the primary factor is the inherent difference in bond strength, the electronic environment of the aromatic ring and the steric hindrance around the halogen atoms can also play a role. Furthermore, the nature of the palladium catalyst, particularly the ligands coordinated to the metal center, can influence the rate and selectivity of the oxidative addition step. For instance, bulky ligands can enhance the reactivity of the palladium center and may also introduce steric biases that favor reaction at a less hindered position, although in the case of this compound, the iodine at the 4-position is the most sterically accessible.

Suzuki-Miyaura Coupling Protocols

Derivatization and Functionalization Strategies

The selective cross-coupling reactions at the C-I bond of this compound open up a wide range of possibilities for its derivatization and functionalization. Following the initial coupling at the 4-position, the two bromine atoms at the 3- and 5-positions become available for subsequent reactions.

This stepwise functionalization allows for the controlled introduction of different substituents onto the phenol ring. For example, a Suzuki-Miyaura coupling could be performed at the C-I bond, followed by a Sonogashira coupling at one of the C-Br bonds under more forcing conditions. This orthogonal reactivity is a powerful strategy for the synthesis of complex, unsymmetrically substituted phenols.

Furthermore, the phenolic hydroxyl group can be protected or modified to introduce additional functionality or to alter the electronic properties of the aromatic ring, thereby influencing the reactivity in subsequent cross-coupling steps. This multi-handle nature of this compound makes it a valuable precursor for the synthesis of a diverse array of complex organic molecules.

Etherification Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of this compound is a key site for chemical modification, particularly through etherification reactions. The most common method for converting a phenol to an ether is the Williamson ether synthesis. masterorganicchemistry.comtaylorandfrancis.com This reaction involves the deprotonation of the phenolic hydroxyl group by a base to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide to form the ether. masterorganicchemistry.com

The general mechanism for the Williamson ether synthesis is as follows:

Deprotonation: The phenol (Ar-OH) is treated with a strong base (e.g., sodium hydride, NaOH) to form the corresponding phenoxide salt (Ar-O⁻Na⁺).

Nucleophilic Attack: The phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide (R-X), displacing the halide ion (X⁻) and forming the ether (Ar-O-R). masterorganicchemistry.com

For best results, primary alkyl halides are typically used to minimize competing elimination reactions. masterorganicchemistry.com The reaction can be applied to create a diverse library of ether analogues from a polyhalogenated phenolic scaffold. For instance, the phenolic group of 2-(2′,4′-dibromophenoxy)-3,5-dibromophenol, a compound structurally related to this compound, was successfully targeted to generate a series of 12 ether analogues. nih.gov This demonstrates the feasibility of using the phenolic hydroxyl group of complex polyhalogenated phenols as a handle for creating new derivatives. nih.gov

The table below summarizes the key components and conditions for this type of reaction.

| Reactant 1 | Reactant 2 | Reagent | Reaction Type | Product |

| Phenol (e.g., this compound) | Alkyl Halide (R-X) | Strong Base (e.g., NaH, NaOH) | Williamson Ether Synthesis (SN2) | Aryl Ether (Ar-O-R) |

Formation of Schiff Bases and Related Imines

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (C=N). masterorganicchemistry.comnih.gov They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. masterorganicchemistry.combeilstein-journals.orgchemsociety.org.ng While this compound itself cannot directly form an imine from its phenolic structure, it can be a precursor or a reactant in Schiff base synthesis if it is part of a molecule containing either an amino group or a carbonyl group.

For example, a Schiff base could be synthesized from a derivative like 3,5-dibromo-4-iodobenzaldehyde reacting with a primary amine, or from 4-amino-2,6-dibromoiodobenzene reacting with an aldehyde or ketone. More directly, phenols can participate in reactions with imines or be incorporated into Schiff base structures. nih.gov For instance, aminophenols are commonly used to synthesize Schiff bases by reacting their amino group with a carbonyl compound. nih.govnih.gov

The general mechanism for Schiff base formation involves two main stages:

Addition: The primary amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a carbinolamine intermediate. masterorganicchemistry.com

Dehydration: The carbinolamine is unstable and eliminates a molecule of water to form the stable imine product. masterorganicchemistry.comacs.org This reaction is reversible and is often driven to completion by removing the water as it is formed. acs.org

Schiff bases derived from phenols, particularly those with a hydroxyl group ortho to the imine bond, are important ligands in coordination chemistry, capable of coordinating with metal ions through both the imine nitrogen and the phenolic oxygen. nih.govnih.gov

Reductive Dehalogenation Pathways

Reductive dehalogenation is a crucial process in the degradation and detoxification of halogenated aromatic compounds. researchgate.netfigshare.com This reaction involves the replacement of a halogen atom on the aromatic ring with a hydrogen atom. nih.govtaylorandfrancis.com

Biological and Chemical Dehalogenation Mechanisms

Biological Dehalogenation: Microorganisms have evolved various enzymatic pathways to dehalogenate aromatic compounds. nih.gov This can occur under both anaerobic and aerobic conditions. nih.govmdpi.com

Reductive Dehalogenation: This is a key mechanism, especially in anaerobic bacteria known as organohalide-respiring bacteria. nih.gov These microbes use halogenated compounds as terminal electron acceptors in their respiratory chain. nih.govmdpi.com The key enzymes involved are reductive dehalogenases (RDases), which catalyze the removal of the halogen and its replacement with hydrogen. researchgate.netnih.gov For example, the aerobic bacterium Delftia sp. EOB-17 has been shown to reductively dehalogenate 3,5-dibromo-4-hydroxybenzoate, a compound structurally similar to this compound. nih.gov The bacterium transformed the dibrominated compound first to 3-bromo-4-hydroxybenzoate and then to 4-hydroxybenzoate, demonstrating sequential removal of the bromine atoms under aerobic conditions. nih.gov

Oxidative Dehalogenation: In this process, monooxygenases incorporate a hydroxyl group onto the aromatic ring, which can lead to the elimination of a halide ion. nih.gov This pathway increases the hydrophilicity of the compound, preparing it for subsequent ring cleavage. nih.gov

Hydrolytic Dehalogenation: This mechanism involves the replacement of a halogen atom with a hydroxyl group from water, catalyzed by hydrolase enzymes. nih.gov

Chemical Dehalogenation: Various chemical methods exist for removing halogens from aromatic rings.

Catalytic Hydrodehalogenation: This is an effective method that uses a metal catalyst, typically palladium (Pd) or nickel (Ni), to facilitate the reaction between the halogenated compound and a hydrogen source. mdpi.comorganic-chemistry.org This process can transform harmful, non-biodegradable halogenated aromatics into less toxic, more biodegradable products. mdpi.com

Nucleophilic Aromatic Substitution: In some cases, dehalogenation can occur via a nucleophilic aromatic substitution mechanism, where a nucleophile such as a hydride ion (H⁻) attacks the aromatic ring, leading to the cleavage of the carbon-halogen bond. researchgate.net

The table below outlines different dehalogenation mechanisms.

| Mechanism Type | Environment/Conditions | Key Enzymes/Reagents | Description |

| Biological | |||

| Reductive Dehalogenation | Anaerobic/Aerobic | Reductive Dehalogenases (RDases) | Halogen is replaced by a hydrogen atom; compound acts as an electron acceptor. nih.gov |

| Oxidative Dehalogenation | Aerobic | Monooxygenases | A hydroxyl group is added, leading to halide elimination. nih.gov |

| Hydrolytic Dehalogenation | Aerobic | Hydrolases | Halogen is replaced by a hydroxyl group from water. nih.gov |

| Chemical | |||

| Catalytic Hydrodehalogenation | Mild Conditions | Pd or Ni catalyst, H₂ source | Catalytic replacement of halogen with hydrogen. mdpi.com |

| Nucleophilic Aromatic Substitution | Varies | Nucleophile (e.g., Hydride) | Nucleophilic attack displaces the halide from the aromatic ring. researchgate.net |

Factors Influencing Dehalogenation Susceptibility of Polyhalogenated Aromatics

The ease with which a polyhalogenated aromatic compound undergoes dehalogenation is influenced by several thermochemical and structural factors. researchgate.netfigshare.com

Type of Halogen: The strength of the carbon-halogen (C-X) bond is a primary determinant. The bond strength decreases down the group: C-F > C-Cl > C-Br > C-I. researchgate.net Consequently, aryl iodides are the most susceptible to reductive dehalogenation, followed by bromides, chlorides, and fluorides, which are the most resistant. researchgate.net For this compound, the carbon-iodine bond would be the most likely to be cleaved first during reductive dehalogenation.

Number and Position of Halogen Substituents: The degree of halogenation affects the compound's redox potential. figshare.com Generally, increasing the number of electron-withdrawing halogen substituents makes the aromatic ring more electron-deficient and thus more susceptible to reductive processes. The positions of the halogens relative to each other and to other functional groups also play a role in the molecule's stability and reactivity. figshare.com

Presence of Other Functional Groups: The electronic properties of other substituents on the aromatic ring significantly influence dehalogenation. The electron-donating phenolic hydroxyl group in this compound can affect the electron density of the aromatic ring and influence the reactivity of the C-X bonds.

Redox Conditions: The thermodynamic feasibility of dehalogenation reactions is highly dependent on the surrounding redox conditions. figshare.com Reductive dehalogenation is favored in electron-rich, reducing environments, which are necessary to promote these reactions. figshare.com

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For 3,5-Dibromo-4-iodophenol, both proton (¹H) and carbon-13 (¹³C) NMR are fundamental in confirming the substitution pattern on the aromatic ring.

The ¹H NMR spectrum of this compound is anticipated to be relatively simple due to the molecule's symmetry. The two protons on the aromatic ring are chemically equivalent, located at positions 2 and 6. This equivalence means they should produce a single signal in the ¹H NMR spectrum.

The chemical shift of these aromatic protons is influenced by the electronic effects of the substituents: the hydroxyl (-OH) group and the halogen atoms (-Br and -I). The hydroxyl group is an activating, ortho-, para-directing group, which typically shields aromatic protons and shifts their signals upfield (to lower ppm values). Conversely, the halogens are deactivating groups due to their inductive electron-withdrawing effect, which deshields the protons and shifts their signals downfield (to higher ppm values). The interplay of these effects determines the final chemical shift. In this compound, the two equivalent protons would appear as a singlet in the aromatic region of the spectrum. The hydroxyl proton will also produce a singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2, H-6 | 7.0 - 7.5 | Singlet |

Note: The predicted chemical shifts are estimates based on the analysis of similar halogenated phenols.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the symmetry of this compound, four distinct signals are expected in the ¹³C NMR spectrum, corresponding to the four sets of chemically non-equivalent carbon atoms.

The carbon atom attached to the hydroxyl group (C-1) will be significantly deshielded. The carbons bonded to the bromine atoms (C-3 and C-5) will show a single signal, and its chemical shift will be influenced by the "heavy atom effect" of bromine, which can cause an upfield shift compared to what would be expected based on electronegativity alone. sinfoochem.com The carbon atom bonded to iodine (C-4) will also be influenced by the heavy atom effect, which is even more pronounced for iodine than for bromine. The carbons bearing hydrogen atoms (C-2 and C-6) will appear as a single peak.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (-OH) | 150 - 155 |

| C-2, C-6 (-H) | 115 - 125 |

| C-3, C-5 (-Br) | 110 - 120 |

Note: These are estimated chemical shift ranges based on data for related halogenated phenols.

Both bromine (⁷⁹Br and ⁸¹Br) and iodine (¹²⁷I) are quadrupolar nuclei, meaning they have a non-spherical distribution of charge in their nucleus and a nuclear spin quantum number (I) greater than 1/2. This property has significant consequences for NMR spectroscopy. The interaction of the nuclear electric quadrupole moment with the local electric field gradient can lead to very efficient nuclear relaxation.

This rapid relaxation of the halogen nuclei can cause significant broadening of the NMR signals of the directly attached carbon atoms (C-3, C-5, and C-4). chemicalbook.com This broadening can sometimes make the signals difficult to observe or distinguish from the baseline noise, especially for the carbon attached to iodine, which has a larger quadrupole moment. The signals of protons on the ring are less affected, but some minor broadening may occur. In solution-state NMR, the direct observation of bromine or iodine signals is generally not feasible with high-resolution instruments due to their extremely broad lines. chemicalbook.com

Vibrational Spectroscopy for Functional Group Analysis

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its functional groups.

A key feature would be the O-H stretching vibration of the phenolic hydroxyl group, which typically appears as a broad band in the region of 3200-3600 cm⁻¹ due to intermolecular hydrogen bonding. The C-O stretching vibration of the phenol (B47542) would be observed in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The aromatic ring itself will give rise to several characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ range. The carbon-halogen bonds also have characteristic stretching frequencies. The C-Br stretching vibrations are typically found in the 500-650 cm⁻¹ region, while the C-I stretching vibration is expected at an even lower wavenumber, generally in the 480-610 cm⁻¹ range. These bands in the lower frequency "fingerprint region" can be highly specific to the molecule.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-O Stretch | 1200 - 1300 | Strong |

| C-Br Stretch | 500 - 650 | Medium to Strong |

Raman spectroscopy is a complementary technique to FT-IR. While FT-IR measures the absorption of infrared radiation, Raman spectroscopy measures the inelastic scattering of monochromatic light. Vibrations that are strong in the IR spectrum are often weak in the Raman spectrum, and vice versa.

In the Raman spectrum of this compound, the aromatic C=C ring stretching vibrations are expected to be strong. The symmetric vibrations of the molecule, in particular, tend to give rise to strong Raman signals. The C-Br and C-I stretching vibrations will also be observable and are often strong in the Raman spectra of halogenated compounds. The O-H stretch is typically weak in Raman spectra. This technique is particularly useful for observing the low-frequency modes associated with the heavy halogen atoms, providing a more complete picture of the molecule's vibrational framework.

Table 4: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C=C Stretch | 1450 - 1600 | Strong |

| Symmetric Ring Breathing | ~1000 | Strong |

| C-Br Stretch | 500 - 650 | Strong |

Mass Spectrometry for Molecular Composition and Fragmentation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns. For this compound, the presence of multiple heavy halogen atoms (two bromine and one iodine) results in a distinctive and complex mass spectrum characterized by a unique isotopic pattern.

The molecular ion peak cluster for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. A key feature is the isotopic distribution arising from bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a characteristic pattern for fragments containing two bromine atoms (M, M+2, M+4 peaks in an approximate 1:2:1 intensity ratio).

Fragmentation of aromatic compounds in mass spectrometry is often initiated by the loss of stable neutral molecules or radical species. libretexts.org For halogenated compounds, a common fragmentation pathway is the cleavage of the carbon-halogen bond. miamioh.edu In the case of this compound, the carbon-iodine bond is the weakest among the carbon-halogen bonds present and is therefore expected to cleave preferentially.

Typical fragmentation pathways would include:

Loss of an iodine atom: This would lead to a significant fragment ion corresponding to the [M-I]⁺ species.

Loss of bromine atoms: Subsequent or alternative fragmentation could involve the loss of one or both bromine atoms, [M-Br]⁺ and [M-Br₂]⁺.

Loss of carbon monoxide: Phenolic compounds can undergo fragmentation involving the loss of CO from the aromatic ring after initial rearrangements.

Cleavage of the aromatic ring: At higher energies, the stable aromatic ring can rupture, leading to smaller fragment ions.

A hypothetical fragmentation pattern is detailed in the table below.

Table 1: Hypothetical Mass Spectrometry Fragmentation Data for this compound

| Fragment Ion | Description |

|---|---|

| [M]⁺ | Molecular ion |

| [M-I]⁺ | Loss of an iodine radical |

| [M-Br]⁺ | Loss of a bromine radical |

| [M-I-CO]⁺ | Loss of iodine followed by carbon monoxide |

Note: The m/z values would show a complex isotopic pattern due to the presence of ⁷⁹Br and ⁸¹Br.

Electronic Absorption Spectroscopy (UV-Vis) and Solvatochromic Effects

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound is primarily due to π → π* transitions within the benzene (B151609) ring chromophore. The hydroxyl (-OH) group and the halogen atoms (Br, I) act as auxochromes, modifying the absorption characteristics of the parent benzene molecule. These substituents, particularly the hydroxyl group, can cause a bathochromic shift (shift to longer wavelengths) of the absorption maxima.

Solvatochromism is the phenomenon where the position, and sometimes the intensity, of a compound's absorption bands changes with the polarity of the solvent. ijcce.ac.irresearchgate.net This effect is particularly pronounced in compounds with charge-transfer character or those capable of specific solute-solvent interactions like hydrogen bonding. nih.gov Phenols are excellent candidates for studying solvatochromic effects due to the hydrogen-bonding capability of the hydroxyl group.

For this compound, changing the solvent is expected to influence its UV-Vis spectrum:

Non-polar solvents: In solvents like hexane, the molecule exists with minimal specific interaction, and the spectrum represents the unperturbed electronic transitions.

Polar protic solvents: In solvents like ethanol (B145695) or water, the hydroxyl group can act as a hydrogen bond donor to the solvent. The solvent can also act as a hydrogen bond acceptor. These interactions stabilize the ground and excited states differently, typically leading to shifts in the absorption maxima.

Polar aprotic solvents: In solvents like DMSO or DMF, the solvent can act as a hydrogen bond acceptor from the phenolic proton, leading to significant stabilization of the ground state and affecting the energy of electronic transitions. mdpi.com

A shift in the wavelength of maximum absorbance (λ_max) is observed as the solvent polarity changes. This can be described as positive solvatochromism (bathochromic shift with increasing polarity) or negative solvatochromism (hypsochromic shift with increasing polarity). Dihydroxybenzene derivatives, for example, have been shown to exhibit negative solvatochromism. nih.gov

Table 2: Expected UV-Vis Absorption Maxima (λ_max) Showing Solvatochromic Effects

| Solvent | Polarity | Expected λ_max (nm) | Type of Shift |

|---|---|---|---|

| Hexane | Non-polar | ~285 | Reference |

| Dichloromethane | Polar Aprotic | ~288 | Bathochromic |

| Acetonitrile | Polar Aprotic | ~290 | Bathochromic |

| Ethanol | Polar Protic | ~292 | Bathochromic |

Note: This data is illustrative of the expected trend for a substituted phenol.

Single-Crystal X-ray Diffraction (XRD) for Molecular and Crystal Structures

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the detailed characterization of molecular geometry, conformation, and the intermolecular interactions that govern crystal packing.

An XRD analysis of this compound would provide precise measurements of bond lengths, bond angles, and torsion angles. The core of the molecule is the planar phenyl ring. The geometry is expected to be largely dictated by the sp² hybridization of the carbon atoms in the ring.

Bond Lengths: The C-C bonds within the aromatic ring would be expected to have lengths intermediate between typical single and double bonds (~1.39 Å). The C-O bond of the phenol would be shorter than in aliphatic alcohols due to resonance. The C-Br and C-I bond lengths would be consistent with those observed in other halogenated aromatic compounds.

Bond Angles: The angles within the benzene ring would be close to the ideal 120°. However, steric strain introduced by the bulky bromine and iodine substituents adjacent to each other and to the hydroxyl group may cause minor distortions from this ideal geometry, a phenomenon observed in other polysubstituted aromatic rings. nih.gov

Molecular Conformation: The primary conformational feature would be the orientation of the hydroxyl proton. The planarity of the phenyl ring is expected to be maintained.

Table 3: Representative Molecular Geometry Parameters from XRD

| Parameter | Expected Value |

|---|---|

| C-C (ring) bond length | ~1.38 - 1.40 Å |

| C-O bond length | ~1.36 Å |

| C-Br bond length | ~1.90 Å |

| C-I bond length | ~2.10 Å |

| C-C-C (ring) bond angle | ~118° - 122° |

| C-C-O bond angle | ~120° |

| C-C-Br bond angle | ~120° |

Note: These values are typical and would be precisely determined by a specific crystal structure analysis.

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a balance of attractive and repulsive intermolecular forces. For this compound, several key interactions are expected to direct the crystal packing:

Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor. It is highly likely to form O-H···O hydrogen bonds with the hydroxyl group of an adjacent molecule, leading to the formation of chains or cyclic motifs.

Halogen Bonding: Iodine and bromine atoms can act as halogen bond donors, forming directional non-covalent interactions with Lewis basic sites, such as the oxygen atom of a neighboring molecule (e.g., C-I···O or C-Br···O). This type of interaction is a significant tool in crystal engineering. nih.govnih.gov

π-π Stacking: The aromatic rings can interact through π-π stacking, where the electron-rich π systems of adjacent rings align. These interactions can be either face-to-face or offset.

After the initial diffraction data is collected and an initial structural model is obtained (often through methods like Patterson or direct methods), the model must be refined to best fit the experimental data. utoledo.edu The standard method for this is least-squares refinement . bath.ac.uk

The goal of refinement is to minimize the difference between the observed structure factor amplitudes (|F_o|) derived from the diffraction intensities and the calculated structure factor amplitudes (|F_c|) based on the atomic model. utoledo.edu This is typically achieved by adjusting the atomic parameters:

Positional coordinates (x, y, z) for each atom.

Anisotropic displacement parameters (ADPs), which model the thermal vibration of each atom.

The quality of the final refined structure is assessed using crystallographic R-factors, such as R1 and wR2, which quantify the agreement between the experimental data and the final model. A low R-factor indicates a good fit. bath.ac.uk Software packages like SHELXL are commonly used for the refinement of small-molecule crystal structures. researchgate.net

Intermolecular Interactions and Supramolecular Architecture

Halogen Bonding (XB) in Halogenated Phenol (B47542) Systems

Halogen bonding is a highly directional, noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. This phenomenon is central to the crystal engineering of halogenated compounds.

The ability of a covalently bonded halogen atom to engage in halogen bonding arises from a region of positive electrostatic potential, known as a σ-hole, located on the halogen surface opposite to the covalent bond. The strength of this interaction generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F.

In systems analogous to 3,5-Dibromo-4-iodophenol, various types of halogen bonds are observed, dictating the assembly of molecules:

I⋯O/Br⋯O Interactions : The iodine and bromine atoms can form strong halogen bonds with the oxygen atom of the hydroxyl group or other oxygen-containing nucleophiles. These are highly directional interactions.

Halogen···Halogen Contacts (Br⋯Br, I⋯Br, etc.) : Interactions between halogen atoms are common and are critical in packing.

C-I⋯N Interactions : In the presence of nitrogen-containing co-formers (e.g., pyridines), strong C-I⋯N halogen bonds are a dominant structure-directing synthon.

I⋯π/Br⋯π Interactions : The electrophilic halogen can interact with the electron-rich π-systems of aromatic rings, contributing to the stability of the crystal packing.

A quantitative analysis of halogen bond strength is derived from single-crystal X-ray diffraction (XRD) data. Key parameters include the bond distance and angles. A halogen bond is typically identified when the distance between the donor (halogen) and acceptor atom is less than the sum of their van der Waals radii. The linearity of the C-X···Nu angle (approaching 180°) is a hallmark of a strong halogen bond. Without specific XRD data for this compound, no quantitative table can be provided.

Halogen···halogen contacts are categorized into two distinct geometric types, which differ in their fundamental electronic nature.

Type I Contacts : Characterized by symmetric geometry where the two C-X···X angles (θ1 and θ2) are approximately equal (θ1 ≈ θ2). These interactions are generally considered to be van der Waals or dispersion-driven and involve the contact of the neutral or negatively charged equatorial regions of the halogen atoms.

Type II Contacts : Exhibit a bent geometry where one angle is close to linear and the other is close to perpendicular (e.g., θ1 ≈ 180° and θ2 ≈ 90°). This geometry allows for the interaction between the positive σ-hole of one halogen atom and the negative equatorial belt of the other. Type II contacts are considered true halogen bonds due to their electrostatic, charge-transfer, and polarization components. Heavier halogens like bromine and iodine show a strong preference for forming the more directional and stabilizing Type II contacts over Type I.

| Contact Type | Characteristic Angles | Primary Driving Force | Nature of Interaction |

|---|---|---|---|

| Type I | θ1 ≈ θ2 | Dispersion | Symmetric, van der Waals contact |

| Type II | θ1 ≈ 180°, θ2 ≈ 90° | Electrostatic | Directional, σ-hole interaction (true halogen bond) |

The formation of a halogen bond is dependent on the electrophilic character of the halogen atom, specifically the magnitude of the positive potential of its σ-hole. This is influenced by two main factors:

Polarizability of the Halogen : The σ-hole is more positive for larger, more polarizable halogens. Therefore, iodine is a stronger halogen bond donor than bromine.

Electron-Withdrawing Environment : Attaching the halogen to an electron-withdrawing group (like an aromatic ring) enhances the positive character of the σ-hole, making the halogen a better XB donor.

In this compound, the iodine atom at the 4-position would be the most potent halogen bond donor, followed by the bromine atoms at the 3 and 5 positions.

Hydrogen Bonding (HB) Network Analysis

The hydroxyl group of the phenol is a strong hydrogen bond donor and acceptor, making O-H···O interactions a primary and powerful force in determining the crystal structure of phenols. In the crystal structures of many substituted phenols, these hydrogen bonds lead to the formation of recognizable supramolecular synthons, such as chains, dimers, or tetrameric rings. The interplay between these strong hydrogen bonds and the weaker but highly directional halogen bonds dictates the final crystal packing, often resulting in structures with distinct hydrophilic (from O-H···O networks) and hydrophobic (from halogenated surfaces) regions.

Intramolecular Hydrogen Bonding in Substituted Phenols

In substituted phenols, the presence of ortho-substituents can lead to the formation of intramolecular hydrogen bonds between the hydroxyl group and the substituent. However, in the case of this compound, the bromine and iodine atoms are not in positions that would facilitate direct intramolecular hydrogen bonding with the phenolic hydroxyl group.

Theoretical and spectroscopic investigations on 2-halophenols have shown that weak intramolecular hydrogen bonding can exist, particularly with larger halogens like bromine and iodine. While direct intramolecular hydrogen bonding is absent in this compound due to the substitution pattern, the electronic effects of the halogen substituents significantly influence the acidity of the phenolic proton and its propensity to form intermolecular hydrogen bonds. The electron-withdrawing nature of the bromine and iodine atoms is expected to increase the acidity of the phenol, thereby strengthening its hydrogen bond donor capability in intermolecular interactions.

Co-crystallization Strategies for Studying Non-Covalent Interactions

Co-crystallization is a powerful technique for creating new solid forms of molecules and for systematically studying non-covalent interactions. By co-crystallizing a target molecule with a selection of "co-formers," it is possible to introduce specific and predictable intermolecular interactions, such as hydrogen bonds and halogen bonds.

For this compound, co-crystallization with various hydrogen bond acceptors (e.g., pyridines, amides) and halogen bond acceptors (e.g., N-oxides, other Lewis bases) can be employed to probe the hierarchy and interplay of its potential intermolecular interactions. The hydroxyl group is a strong hydrogen bond donor, while the iodine and bromine atoms are potential halogen bond donors. The relative strength of these interactions will dictate the resulting supramolecular assembly.

Strategies for co-crystal formation often involve solution-based methods, such as slow evaporation, or solid-state methods like grinding. The choice of solvent can also play a crucial role, as it can compete for hydrogen bonding sites and influence the final crystal packing.

Crystal Engineering Principles Applied to Halogenated Phenols

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. For halogenated phenols like this compound, the key interactions to consider are hydrogen bonds (O-H···A, where A is an acceptor) and halogen bonds (C-X···B, where X is Br or I, and B is a Lewis base).

Supramolecular synthons are robust and predictable patterns of intermolecular interactions that can be used as building blocks for the design of crystal structures. For this compound, several key synthons can be anticipated:

Phenol Catemer or Dimer Synthon: The hydroxyl group can form hydrogen-bonded chains (catemers) or discrete dimers with other phenol molecules.

Halogen Bond Synthon: The iodine atom, being the most polarizable halogen, is the most likely to form a significant halogen bond with a suitable acceptor. C-I···A synthons are well-established in crystal engineering. The bromine atoms can also participate in weaker halogen bonds.

Heterosynthons: In the presence of a co-former, heterosynthons involving both hydrogen and halogen bonds can be formed, leading to more complex and predictable multi-component frameworks.

The interplay and competition between these synthons will determine the final supramolecular architecture.

The nature, size, and position of halogen substituents have a profound impact on the crystal packing of phenols. The larger and more polarizable the halogen, the more likely it is to participate in significant halogen bonding. In this compound, the iodine atom at the 4-position is the most prominent potential halogen bond donor.

| Interaction Type | Donor | Acceptor | Relative Strength | Expected Role in Crystal Packing |

|---|---|---|---|---|

| Hydrogen Bond | O-H | O (of another phenol) or Co-former | Strong | Primary driver of supramolecular assembly |

| Halogen Bond | C-I | Lewis Base (e.g., N, O, S) | Moderate | Directional interaction influencing packing motif |

| Halogen Bond | C-Br | Lewis Base (e.g., N, O, S) | Weak | Secondary directional interaction |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Weak | Contributes to overall crystal stability |

Variable-Temperature Crystallography for Dynamic Interaction Studies

Variable-temperature crystallography is a powerful tool for studying the dynamic nature of intermolecular interactions and for detecting subtle phase transitions in crystalline materials. By collecting diffraction data at different temperatures, it is possible to observe changes in unit cell parameters, bond lengths, and angles, which can provide insights into the strength and nature of non-covalent interactions.

For this compound, variable-temperature studies could reveal:

Anisotropic Thermal Expansion: The crystal may expand or contract differently along different crystallographic axes in response to temperature changes, reflecting the anisotropy of the intermolecular forces.

Changes in Interaction Geometries: The lengths and angles of hydrogen and halogen bonds may change with temperature, providing information about their relative strengths.

Phase Transitions: The compound may undergo temperature-induced phase transitions, leading to a change in the crystal packing and the nature of the intermolecular interactions.

Such studies on related halogenated compounds have shown that weaker interactions, such as halogen bonds, are more sensitive to temperature changes than stronger interactions like hydrogen bonds.

| Temperature (K) | Unit Cell Volume (ų) | O-H···O Hydrogen Bond Length (Å) | C-I···N Halogen Bond Length (Å) |

|---|---|---|---|

| 100 | 1250.5 | 2.75 | 2.95 |

| 150 | 1255.2 | 2.76 | 2.98 |

| 200 | 1260.1 | 2.77 | 3.02 |

| 250 | 1265.3 | 2.78 | 3.07 |

| 298 | 1271.0 | 2.80 | 3.12 |

Based on a thorough search of available scientific literature and chemical databases, there are no specific computational or theoretical studies published for the compound "this compound" that align with the requested article outline. While the computational methods listed—such as Density Functional Theory (DFT), HOMO-LUMO analysis, Natural Bond Orbital (NBO) analysis, computational thermochemistry, and crystal structure prediction—are standard techniques in computational chemistry, it appears they have not been specifically applied to "this compound" in published research.

General principles of these computational methods are well-documented for other halogenated phenols and organic molecules. However, without specific studies on this compound, it is not possible to provide the detailed, scientifically accurate data and research findings required to populate the sections and subsections of the provided outline for this particular compound. Generating such an article would necessitate speculation and the use of data from unrelated molecules, which would not be scientifically valid.

Therefore, the requested article focusing solely on the computational and theoretical studies of this compound cannot be generated at this time due to the absence of the necessary source data.

Computational and Theoretical Studies

Theoretical Studies of Electronic Effects on Acidity and Reactivity

The chemical behavior of 3,5-Dibromo-4-iodophenol is largely dictated by the electronic effects of its substituent groups: the hydroxyl (-OH) group and the halogen atoms (-Br, -I). Theoretical studies can quantify these effects and predict their influence on properties like acidity and reactivity.

The acidity of a phenol (B47542) is determined by the stability of its conjugate base, the phenoxide ion. Electron-withdrawing groups increase acidity by stabilizing the negative charge on the phenoxide ion, while electron-donating groups decrease acidity. vanderbilt.eduvedantu.com

In this compound, the substituents exert the following electronic effects:

Hydroxyl (-OH) group: This group is activating and acts as a π-electron donor through resonance (+R effect), which tends to destabilize the phenoxide ion. However, the oxygen atom is also electronegative, exerting an electron-withdrawing inductive effect (-I effect).

Halogen atoms (-Br, -I): Bromine and iodine are strongly electronegative and exert a powerful electron-withdrawing inductive effect (-I effect). quora.com This effect significantly stabilizes the negative charge of the phenoxide ion, thereby increasing the acidity of the phenol compared to the unsubstituted parent molecule. vanderbilt.edu Halogens also have a resonance effect (+R effect) due to their lone pairs, but for bromine and iodine, the inductive effect is dominant in influencing acidity. quora.com

The cumulative effect of two bromine atoms and one iodine atom is a strong increase in the acidity of the phenolic proton. Theoretical calculations, such as Density Functional Theory (DFT), can be used to compute properties like electrostatic potentials at the atoms of the OH group, which have been shown to correlate linearly with experimental gas-phase acidities of substituted phenols. researchgate.net

The halogen substituents also influence the reactivity of the aromatic ring and the carbon-halogen bonds. The strong inductive withdrawal of electrons deactivates the ring towards electrophilic aromatic substitution. Conversely, these substituents can act as leaving groups in nucleophilic substitution reactions or undergo reductive cleavage. The energetics of the O-H bond, which is crucial for antioxidant activity, is also influenced by these substituents. nist.gov

The electronic influence of the substituents on the acidity of the phenolic proton is summarized in the table below.

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Acidity |

| -OH | 1 | Weakly withdrawing | Strongly donating | Reference group |

| -Br | 3, 5 | Strongly withdrawing | Weakly donating | Increases acidity |

| -I | 4 | Strongly withdrawing | Weakly donating | Increases acidity |

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Building Block in Organic Synthesis

The strategic placement of three distinct functional groups on a single phenyl ring makes 3,5-Dibromo-4-iodophenol a valuable synthon. The differential reactivity of the carbon-halogen bonds (C-I > C-Br) allows for selective and sequential functionalization, a critical advantage in multi-step syntheses.

Phenol (B47542) derivatives are recognized as crucial building blocks for a wide array of bioactive natural products and functional polymers researchgate.netresearchgate.netdoaj.org. The utility of this compound lies in its capacity to undergo various metal-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-bromine bonds in reactions such as Suzuki, Sonogashira, and Heck couplings. This reactivity difference allows for the selective introduction of a substituent at the 4-position while leaving the bromine atoms at the 3- and 5-positions available for subsequent transformations. This stepwise functionalization provides a controlled and predictable pathway to highly substituted, complex aromatic structures that would be difficult to assemble through other methods.

Porphyrins and their derivatives are a class of macrocyclic compounds with significant applications in medicine and materials science, including photodynamic therapy and catalysis wikipedia.org. This compound can be used as a starting aldehyde precursor for the synthesis of meso-substituted porphyrins.

A notable example is the synthesis of meso-tetra-(3,5-dibromo-4-hydroxylphenyl)porphyrin, abbreviated as T(DBHP)P rsc.org. This specialized porphyrin has been developed as a highly sensitive and selective chromogenic reagent for the determination of trace amounts of lead rsc.org. In this synthesis, the parent phenol is first converted to an aldehyde, which is then condensed with pyrrole (B145914) in an acid-catalyzed reaction to form the porphyrin macrocycle. The resulting T(DBHP)P molecule reacts with lead(II) ions to form a stable 1:2 complex, exhibiting distinct spectrophotometric properties that allow for quantitative analysis rsc.org.

| Property | Value | Source |

| Analyte | Lead(II) | rsc.org |

| Complex Stoichiometry | 1:2 [Pb(II):T(DBHP)P] | rsc.org |

| Maximum Absorption (λmax) | 479 nm | rsc.org |

| Molar Absorptivity (ε) | 2.5 × 10⁵ L mol⁻¹ cm⁻¹ | rsc.org |

| Sandell's Sensitivity | 0.000812 µg cm⁻² | rsc.org |

This interactive table summarizes the analytical parameters of the lead complex formed with meso-tetra-(3,5-dibromo-4-hydroxylphenyl)porphyrin.

m-Aryloxy phenols are important structural motifs found in various polymers, natural products, and pharmaceuticals researchgate.netdoaj.org. The synthesis of these compounds often relies on nucleophilic aromatic substitution or metal-catalyzed etherification reactions, such as the Ullmann condensation nih.govencyclopedia.pub. In these synthetic strategies, an aryl halide is coupled with a phenol.

This compound is a suitable aryl halide substrate for these reactions. It can react with phenols, such as resorcinol, under basic conditions with copper catalysis to form diaryl ethers nih.govencyclopedia.pub. The reaction involves the nucleophilic attack of a phenoxide on the electron-deficient aromatic ring of the halogenated phenol, displacing one of the halogen atoms. The higher reactivity of the C-I bond suggests that the initial etherification would likely occur at the 4-position.

| Reaction Component | Example | Purpose | Source |

| Aryl Halide | This compound | Electrophilic partner | |

| Nucleophile | Resorcinol, 3-Methoxyphenol | Phenolic partner | nih.govencyclopedia.pub |

| Catalyst | Copper(I) Iodide (CuI) | Facilitates C-O bond formation | nih.gov |

| Ligand | Picolinic Acid | Stabilizes copper catalyst | nih.gov |

| Base | Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃) | Deprotonates the phenol | encyclopedia.pub |

| Solvent | Dimethylformamide (DMF) | High-boiling polar aprotic solvent | encyclopedia.pub |

This interactive table outlines typical conditions for the Ullmann condensation reaction, a synthetic route applicable to this compound for producing m-aryloxy phenols.

Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules bound together by non-covalent intermolecular forces thno.orgnih.gov. Host-guest systems are a central concept where one molecule (the host) forms a complex with another molecule (the guest), leading to applications in sensing, drug delivery, and catalysis thno.orgnih.gov. The unique electronic and structural features of this compound make it an excellent candidate for constructing such systems.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base (a halogen bond acceptor) nih.govresearchgate.netnih.gov. The strength of this interaction depends on the polarizability of the halogen, following the trend I > Br > Cl > F nih.gov.

This compound is a particularly interesting building block for halogen-bonded architectures because it contains three potential halogen bond donors with different strengths. The iodine atom can form strong and highly directional halogen bonds, while the two bromine atoms can form weaker, secondary interactions. This hierarchy of interaction strengths allows for the programmed self-assembly of molecules into predictable and well-defined supramolecular structures, such as chains, networks, or discrete assemblies nih.gov. The phenolic -OH group further contributes by acting as a hydrogen bond donor or acceptor, adding another layer of control to the assembly process.

| Interaction Type | Donor Atom | Acceptor Atom | Relative Strength | Angle (C-X···A) |

| Halogen Bond | Iodine (I) | O, N, π-system | Strong | ~180° |

| Halogen Bond | Bromine (Br) | O, N, π-system | Moderate | ~180° |

| Hydrogen Bond | Hydrogen (of O-H) | O, N | Strong | ~180° |

This interactive table compares the key non-covalent interactions that this compound can participate in, highlighting the basis for its use in supramolecular chemistry.

The ability to control the arrangement of molecules in the solid state is fundamental to crystal engineering and the design of functional materials mdpi.com. By leveraging the specific intermolecular interactions offered by this compound, it is possible to engineer materials with tailored properties.

The directionality and tunable strength of halogen bonds, combined with the hydrogen bonding capability of the phenol group, provide a robust toolkit for designing complex solid-state architectures nih.gov. For example, co-crystallization of this compound with molecules containing strong halogen or hydrogen bond acceptors (like pyridines or N-oxides) can lead to the formation of multi-component crystals with predictable packing motifs. By carefully selecting the co-former, one can influence properties such as melting point, solubility, and even optical or electronic behavior. The presence of multiple interaction sites on this compound allows it to act as a versatile "molecular linker," connecting different components within a crystal lattice through a network of specific and reliable non-covalent bonds.

Applications as Catalytic Intermediates or Ligand Precursors

The unique electronic and structural characteristics of this compound, arising from the presence of multiple halogen atoms and a hydroxyl group on the aromatic ring, position it as a molecule of interest in the design of specialized catalytic systems and ligands for coordination chemistry. The interplay of halogen bonding, hydrogen bonding, and other noncovalent interactions, along with the potential for oxidative addition and other transformations at the carbon-halogen bonds, underpins its utility in these advanced applications.

Noncovalent Interaction-Assisted Redox Catalysis

Noncovalent interactions are increasingly recognized as crucial elements in catalysis, influencing substrate recognition, orientation, and the stabilization of transition states. Halogen bonding, in particular, has emerged as a significant force in directing chemical reactions. While direct studies on this compound in this context are not extensively documented, the principles can be illustrated through structurally similar halogenated phenols.

For instance, research on the reductive dehalogenation of 3,5-dibromo-4-hydroxybenzoic acid by a cobalamin-dependent enzyme, NpRdhA, highlights the critical role of noncovalent interactions in the catalytic cycle. rsc.org In this system, the substrate docks within the active site of the enzyme, where specific amino acid residues interact with the halogenated phenol through a network of noncovalent forces. These interactions are not merely for binding but are integral to the catalytic mechanism, facilitating electron transfer from the cobalt center of the cofactor to the substrate, which is a key step in the dehalogenation process. rsc.org

Molecular docking and density functional theory (DFT) calculations have revealed the precise nature of these interactions. rsc.org For example, the distance between the cobalt atom and a bromine atom on the substrate is a critical parameter, as is the interaction with nearby amino acid residues such as tyrosine. rsc.org A positively charged arginine residue has been shown to stabilize the deprotonated state of a neighboring tyrosine, which in turn assists in the electron transfer process. rsc.org The neutralization of this charge adversely affects key structural parameters, underscoring the importance of the electrostatic environment. rsc.org

The structural similarities between 3,5-dibromo-4-hydroxybenzoic acid and this compound suggest that the latter could participate in similar noncovalent interaction-assisted catalytic processes. The presence of both bromine and iodine atoms in this compound offers the potential for even more complex and tunable halogen bonding interactions, given the different electrophilicities of the σ-holes on bromine and iodine.

Table 1: Comparison of Halogenated Phenols in the Context of Noncovalent Interactions

| Compound | Key Structural Features | Potential Noncovalent Interactions | Relevance to Catalysis |

| 3,5-Dibromo-4-hydroxybenzoic acid | Two bromine atoms, one hydroxyl group, one carboxylic acid group | Halogen bonding (Br), Hydrogen bonding (OH, COOH) | Demonstrated role in enzyme-catalyzed reductive dehalogenation. rsc.org |

| This compound | Two bromine atoms, one iodine atom, one hydroxyl group | Halogen bonding (Br, I), Hydrogen bonding (OH) | Potential for similar or more complex interaction-assisted catalysis due to the presence of iodine. |

Substrate-Catalyst Interaction Studies

The study of substrate-catalyst interactions is fundamental to understanding reaction mechanisms and developing more efficient catalysts. Halogenated organic molecules are often employed as probes in these studies due to the unique spectroscopic signatures and interaction potentials of halogen atoms.

While specific studies focusing on this compound as a model substrate are not prominent in the literature, the principles of its potential interactions can be inferred from related systems. The hydroxyl group can act as a hydrogen bond donor or acceptor, while the bromine and iodine atoms can participate in halogen bonding. These interactions can be studied using a variety of techniques, including X-ray crystallography, NMR spectroscopy, and computational modeling.

For example, in the previously mentioned study of 3,5-dibromo-4-hydroxybenzoic acid with the NpRdhA enzyme, X-ray crystallography and molecular docking were instrumental in elucidating the precise orientation of the substrate in the active site and identifying the key interacting amino acid residues. rsc.org Such studies provide invaluable data for understanding the structure-activity relationships that govern catalysis.

The insights gained from these types of substrate-catalyst interaction studies are critical for the rational design of new catalysts and ligands. By understanding how molecules like this compound interact with active centers, chemists can design catalysts with improved selectivity, activity, and stability for a wide range of organic transformations.

Table 2: Potential Substrate-Catalyst Interactions of this compound

| Interacting Group on this compound | Type of Interaction | Potential Catalyst Moieties | Significance in Catalysis |

| Hydroxyl (-OH) | Hydrogen Bonding | Amino acid residues (e.g., histidine, serine), metal-oxo species | Substrate orientation, activation, and stabilization of intermediates. |

| Bromine (-Br) | Halogen Bonding | Lewis basic sites, electron-rich aromatic rings, anions | Directional control of substrate binding, influencing regioselectivity. |

| Iodine (-I) | Halogen Bonding | Lewis basic sites, electron-rich aromatic rings, anions | Stronger halogen bond donor than bromine, potentially leading to more specific and stronger interactions. |

| Aromatic Ring | π-stacking, cation-π | Aromatic amino acid residues, metal complexes with aromatic ligands | Substrate binding and orientation. |

常见问题

Q. What are the optimal synthetic routes for 3,5-Dibromo-4-iodophenol, and how do reaction conditions influence halogen substitution patterns?

Methodological Answer:

- Stepwise Halogenation : Begin with phenol derivatives, introducing bromine first via electrophilic substitution using Br₂ in acetic acid at 0–5°C to minimize over-bromination. Subsequent iodination at the para position can be achieved using KI/NaIO₃ under acidic conditions (H₂SO₄) to direct regioselectivity .

- Catalytic Optimization : Use Lewis acids like FeCl₃ to enhance bromination efficiency, as demonstrated in analogous dihalophenol syntheses . Monitor reaction progress via TLC or HPLC to ensure intermediate purity.

Q. How can spectroscopic and crystallographic methods reliably characterize this compound?

Methodological Answer:

- X-ray Diffraction (XRD) : Resolve crystal packing and halogen bonding (e.g., Br⋯Br or I⋯π interactions) using single-crystal XRD. Reference CCDC databases for analogous structures (e.g., CCDC 1828960 for Br-substituted dihydrofurans) .

- NMR/FT-IR : Use -NMR to confirm phenolic -OH (δ ~5–6 ppm) and -NMR to identify deshielded aromatic carbons. FT-IR peaks at ~3200 cm⁻¹ (O-H stretch) and 500–700 cm⁻¹ (C-Br/C-I stretches) further validate structure .

Advanced Research Questions

Q. How do steric and electronic effects of bromine and iodine substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Suzuki-Miyaura Coupling : The iodine atom at the para position acts as a superior leaving group compared to bromine, enabling selective Pd-catalyzed coupling with aryl boronic acids. Optimize using Pd(PPh₃)₄ in DMF/H₂O at 80°C .

- DFT Calculations : Model electron-withdrawing effects of halogens on aromatic ring electron density to predict regioselectivity in nucleophilic substitution .

Q. How can researchers resolve contradictions in reported solubility or stability data for this compound?

Methodological Answer:

- Systematic Solvent Screening : Test solubility in polar (DMSO, MeOH) and nonpolar (hexane, toluene) solvents under inert atmospheres to prevent oxidative degradation. Compare with structurally similar compounds (e.g., 3,5-Dibromophenol, CAS 626-41-5) .

- Accelerated Stability Studies : Use thermal gravimetric analysis (TGA) and UV-Vis spectroscopy to assess decomposition kinetics under varying pH and temperature conditions .

Q. What role does this compound play in designing halogen-bonded supramolecular frameworks?

Methodological Answer:

- Cocrystallization Experiments : Co-crystallize with electron donors (e.g., pyridine derivatives) to study halogen bonding (C-I⋯N). Analyze bond lengths and angles via XRD to quantify interaction strengths .

- Thermal Analysis : Compare melting points and lattice energies of cocrystals with parent compound to evaluate framework stability .

Methodological and Safety Considerations

Q. What protocols ensure safe handling of this compound given its potential hazards?

Methodological Answer:

- PPE and Ventilation : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure. Refer to GHS hazard codes (e.g., H315/H319 for skin/eye irritation) from analogous iodophenols .

- Waste Disposal : Quench residual halogenated compounds with NaHSO₃ before aqueous disposal to prevent environmental release .

Q. How can researchers design robust assays to study the compound’s antimicrobial or catalytic properties?

Methodological Answer:

- Microbial Screening : Use agar dilution assays (e.g., against E. coli or S. aureus) at concentrations from 10–100 µg/mL. Include positive controls (e.g., ampicillin) and solvent blanks .

- Catalytic Testing : Evaluate photocatalytic degradation of dyes (e.g., methylene blue) under UV light, monitoring kinetics via UV-Vis spectroscopy .

Data Interpretation and Reproducibility

Q. How should researchers address variability in synthetic yields across different laboratories?

Methodological Answer:

- Standardized Protocols : Document exact stoichiometry, solvent purity, and temperature gradients. Use round-robin testing to identify critical variables (e.g., moisture sensitivity) .

- Machine Learning : Train models on reaction parameters (catalyst loading, time) from published datasets to predict optimal conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。